molecular formula C20H22N2O3 B2862137 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2063274-76-8

1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2862137
CAS No.: 2063274-76-8
M. Wt: 338.407
InChI Key: YFWCJGGYBVMJSZ-RMKNXTFCSA-N
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Description

The compound 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a tropane-derived bicyclic alkaloid featuring a cinnamoyl substituent at the 8-position of the azabicyclo[3.2.1]octane core and a pyrrolidine-2,5-dione (succinimide) moiety at the 3-position. The cinnamoyl group (a phenylpropanoid) introduces π-conjugation and hydrophobic character, which may enhance binding affinity to biological targets, while the succinimide ring could influence solubility and metabolic stability. Its design likely draws from analogs in the tropane family, which are historically associated with neurological activity .

Properties

IUPAC Name

1-[8-[(E)-3-phenylprop-2-enoyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-18(9-6-14-4-2-1-3-5-14)21-15-7-8-16(21)13-17(12-15)22-19(24)10-11-20(22)25/h1-6,9,15-17H,7-8,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCJGGYBVMJSZ-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step procedures that integrate advanced organic synthesis techniques. A common synthetic route might include the following steps:

  • Synthesis of the azabicyclo[3.2.1]octane core: This can be achieved via Diels-Alder reactions, utilizing diene and dienophile precursors.

  • Introduction of the cinnamoyl group: A Friedel-Crafts acylation can be used to attach the cinnamoyl moiety to the core structure.

  • Formation of the pyrrolidine-2,5-dione ring: This step may involve cyclization reactions under specific conditions, using reagents such as strong acids or bases to facilitate ring closure.

Industrial Production Methods: On an industrial scale, the synthesis process can be optimized for higher yields and scalability. Techniques such as flow chemistry may be employed to streamline reaction steps and minimize reaction times. Catalysts and reaction conditions are carefully selected to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cinnamoyl and pyrrolidine moieties. Reagents like potassium permanganate or chromium trioxide may be used.

  • Reduction: : Reduction reactions can target the carbonyl groups, potentially employing reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present on the molecule.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) in basic or acidic medium.

  • Reduction: : Sodium borohydride (NaBH4) in alcohol solvents or lithium aluminum hydride (LiAlH4) in dry ether.

  • Substitution: : Halogenation can be achieved using halogen sources like N-bromosuccinimide (NBS) under light or radical initiators.

Major Products Formed

  • Oxidation: : Conversion of cinnamoyl group to cinnamic acid derivatives.

  • Reduction: : Formation of alcohols or amines from carbonyl-containing groups.

  • Substitution: : Introduction of halogen atoms or other nucleophiles.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for complex organic synthesis, particularly in the development of new pharmaceuticals.

  • Biology: : Serves as a probe molecule to study biochemical pathways and receptor interactions.

  • Medicine: : Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

  • Industry: : Utilized in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which "1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" exerts its effects can involve several pathways:

  • Molecular Targets: : It may interact with specific receptors or enzymes, altering their activity and leading to physiological changes.

  • Pathways Involved: : The compound may influence signaling pathways such as the cAMP pathway, modulating cellular responses and functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, emphasizing substituent effects, synthesis, and crystallographic data where available.

Structural Analogues and Substituent Effects

1-((1R,5S)-8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione Substituent: A sulfonyl group with a 4-(trifluoromethoxy)phenyl moiety replaces the cinnamoyl group. The trifluoromethoxy group adds hydrophobicity and metabolic resistance . Data Gap: No synthesis or bioactivity data are provided in the evidence.

(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one Substituent: A nitro- and fluoro-substituted phenyl group at the 8-position; a ketone replaces the succinimide at the 3-position. Synthesis: Prepared via nucleophilic aromatic substitution using 1,2-difluoro-4-nitrobenzene, nortropinone hydrochloride, and K₂CO₃ in DMF at 100°C . Crystallography: The bicyclic core adopts a chair conformation, with the nitrophenyl group oriented at an 86.59° dihedral angle relative to the piperidine plane. The fluorine atom exhibits positional disorder, suggesting dynamic flexibility .

Hypothetical Succinimide Analogues

  • Pyrrolidine-2,5-dione derivatives (e.g., ’s 1,2,3,4-tetrahydropyrimidine-5-carbonitrile) often exhibit enhanced hydrogen-bonding capacity due to the imide’s carbonyl groups, which could improve target engagement compared to ketone-bearing analogs like the above nitrophenyl compound .

Comparative Data Table

Compound Name Core Structure 8-Position Substituent 3-Position Moiety Synthesis Conditions Key Structural Features
Target Compound (hypothetical) 8-azabicyclo[3.2.1]octane Cinnamoyl Pyrrolidine-2,5-dione Not reported Stereospecific (1R,5S); π-conjugation
1-((1R,5S)-8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-... () 8-azabicyclo[3.2.1]octane 4-(Trifluoromethoxy)phenylsulfonyl Pyrrolidine-2,5-dione Not detailed Sulfonyl electron withdrawal
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one (Ev. 4) 8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl Ketone DMF, K₂CO₃, 100°C, 2h Chair conformation; fluorine disorder
Pyrimidine Derivative Tetrahydropyrimidine 4-Nitrophenyl Thioxo, Carbonitrile Not specified High yield (79%); IR-confirmed C=O, C≡N

Research Findings and Implications

  • Stereochemical Sensitivity : The (1R,5S) configuration in the target compound likely imposes strict spatial constraints on receptor binding, contrasting with the racemic (R,S) nitrophenyl analog in , which may exhibit reduced selectivity .
  • Substituent Dynamics : The cinnamoyl group’s planar structure could facilitate π-π stacking in biological targets, whereas the sulfonyl group in ’s compound may prioritize electrostatic interactions.

Biological Activity

1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including effects on the central nervous system and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H23N3O4, with a molecular weight of approximately 329.39 g/mol. The structure features a bicyclic framework typical of tropane alkaloids, which often exhibit significant biological activity.

PropertyValue
Molecular FormulaC19H23N3O4
Molecular Weight329.39 g/mol
SMILESCOC(=O)[C@@H]1[C@H]2CCC@@HN2C
InChI KeyMQIXMJWNEKUAOZ-UYCDZTDFSA-N

The biological activity of 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is primarily attributed to its interaction with various neurotransmitter systems in the brain. It is hypothesized that the compound may act as a modulator of acetylcholine receptors, which are crucial for cognitive functions and memory.

Pharmacological Effects

Studies have indicated that compounds with similar structures can exhibit the following pharmacological effects:

  • Neuroprotective Effects : Potential in protecting neuronal cells from apoptosis.
  • Antioxidant Activity : Ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of related bicyclic compounds. The results demonstrated that these compounds could significantly reduce neuronal cell death in models of oxidative stress, suggesting a similar potential for 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione .

Study 2: Acetylcholinesterase Inhibition

Research conducted on piperazine derivatives indicated that certain structural motifs could inhibit acetylcholinesterase activity effectively. Given the structural similarities, it is plausible that 1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione may also exhibit similar inhibitory properties .

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